molecular formula C5H13NO B3141647 (2S,3R)-3-aminopentan-2-ol CAS No. 482615-46-3

(2S,3R)-3-aminopentan-2-ol

Cat. No.: B3141647
CAS No.: 482615-46-3
M. Wt: 103.16 g/mol
InChI Key: BKFGLDUWYUYHRF-CRCLSJGQSA-N
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Description

(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. The (2S,3R) notation indicates the absolute configuration of the chiral centers, following the Cahn-Ingold-Prelog priority rules. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-aminopentan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 3-aminopentan-2-one using a chiral borane reagent can yield this compound with high enantioselectivity .

Another method involves the use of enzymatic resolution techniques, where racemic mixtures of 3-aminopentan-2-ol are separated into their enantiomers using specific enzymes that selectively react with one enantiomer over the other .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor under controlled conditions. The choice of catalyst and reaction conditions can significantly impact the yield and enantioselectivity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-aminopentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol.

    Substitution: The hydroxyl group of this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-aminopentan-2-one

    Reduction: 3-aminopentane

    Substitution: 3-chloropentan-2-amine

Mechanism of Action

The mechanism of action of (2S,3R)-3-aminopentan-2-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biomolecules. In biochemical pathways, it may act as a substrate or inhibitor, modulating enzyme activity and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-aminopentan-2-ol
  • (2S,3S)-3-aminopentan-2-ol
  • (2R,3R)-3-aminopentan-2-ol

Uniqueness

(2S,3R)-3-aminopentan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. This stereochemistry can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems .

Properties

IUPAC Name

(2S,3R)-3-aminopentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGLDUWYUYHRF-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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